molecular formula C8H10N2OS B12828616 2-Amino-4-methoxybenzothioamide

2-Amino-4-methoxybenzothioamide

Cat. No.: B12828616
M. Wt: 182.25 g/mol
InChI Key: WJWZHKORXKUYFN-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzothioamide is an organic compound with the molecular formula C8H10N2OS It is a derivative of benzothioamide, characterized by the presence of an amino group at the second position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybenzothioamide typically involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the desired thioamide. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxybenzothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methoxy positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothioamides.

Scientific Research Applications

2-Amino-4-methoxybenzothioamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxybenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

  • 2-Amino-4-methylbenzothioamide
  • 2-Amino-4-chlorobenzothioamide
  • 2-Amino-4-hydroxybenzothioamide

Comparison: Compared to its analogs, 2-Amino-4-methoxybenzothioamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. For example, the methoxy group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-amino-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C8H10N2OS/c1-11-5-2-3-6(8(10)12)7(9)4-5/h2-4H,9H2,1H3,(H2,10,12)

InChI Key

WJWZHKORXKUYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N)N

Origin of Product

United States

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